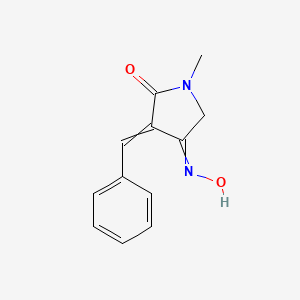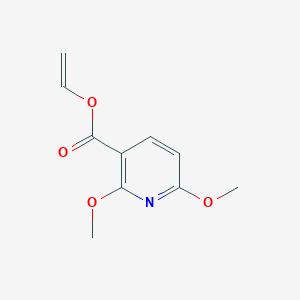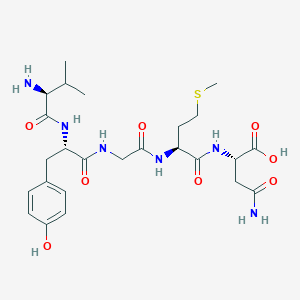![molecular formula C22H16N2S2 B14244785 1,2-Benzenedicarbonitrile, 4,5-bis[(4-methylphenyl)thio]- CAS No. 218598-87-9](/img/structure/B14244785.png)
1,2-Benzenedicarbonitrile, 4,5-bis[(4-methylphenyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Benzenedicarbonitrile, 4,5-bis[(4-methylphenyl)thio]- is a chemical compound known for its unique structure and properties It is characterized by the presence of two nitrile groups attached to a benzene ring, with two 4-methylphenylthio groups at the 4 and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarbonitrile, 4,5-bis[(4-methylphenyl)thio]- typically involves the reaction of 1,2-dibromobenzene with 4-methylthiophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The resulting intermediate is then treated with a nitrile source, such as sodium cyanide, to introduce the nitrile groups at the 1 and 2 positions of the benzene ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Benzenedicarbonitrile, 4,5-bis[(4-methylphenyl)thio]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the nitrile groups to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 4-methylphenylthio groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as thiols, amines, or halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Primary amines
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
1,2-Benzenedicarbonitrile, 4,5-bis[(4-methylphenyl)thio]- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various functionalized derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,2-Benzenedicarbonitrile, 4,5-bis[(4-methylphenyl)thio]- involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to bind to specific enzymes or receptors, leading to modulation of their activity. For example, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Benzenedicarbonitrile, 4,5-bis[(phenylmethyl)thio]-
- 1,2-Benzenedicarbonitrile, 4,5-bis(octylthio)-
- 1,2-Benzenedicarbonitrile, 4,4’-oxybis-
Uniqueness
1,2-Benzenedicarbonitrile, 4,5-bis[(4-methylphenyl)thio]- is unique due to the presence of the 4-methylphenylthio groups, which impart specific chemical and physical properties. These groups influence the compound’s reactivity, solubility, and potential biological activities, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
218598-87-9 |
|---|---|
Formule moléculaire |
C22H16N2S2 |
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
4,5-bis[(4-methylphenyl)sulfanyl]benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C22H16N2S2/c1-15-3-7-19(8-4-15)25-21-11-17(13-23)18(14-24)12-22(21)26-20-9-5-16(2)6-10-20/h3-12H,1-2H3 |
Clé InChI |
HJQPQFYEILJHQP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)SC2=C(C=C(C(=C2)C#N)C#N)SC3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-Methyl-3-(2-methylphenyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14244727.png)


![[(3S,7S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] sulfamate](/img/structure/B14244739.png)


![Benzoic acid, 2-[[[(2-aminoethyl)amino]oxoacetyl]amino]-](/img/structure/B14244750.png)




